N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide is an organic compound characterized by the presence of a tert-butyl group, a difluoromethoxy group, and a methoxy group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-(difluoromethoxy)-3-methoxybenzoic acid with tert-butylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide derivative. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoromethoxy and methoxy groups may enhance the compound’s binding affinity and selectivity towards these targets. Additionally, the tert-butyl group can influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-4-methoxyaniline: Similar structure but lacks the difluoromethoxy group.
N-tert-butyl-4-fluorobenzamide: Contains a fluorine atom instead of the difluoromethoxy group.
N-tert-butyl-4-ethynyl-2,3,5,6-tetrafluoroaniline: Contains multiple fluorine atoms and an ethynyl group.
Uniqueness
N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide is unique due to the presence of both difluoromethoxy and methoxy groups, which can impart distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17F2NO3 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
N-tert-butyl-4-(difluoromethoxy)-3-methoxybenzamide |
InChI |
InChI=1S/C13H17F2NO3/c1-13(2,3)16-11(17)8-5-6-9(19-12(14)15)10(7-8)18-4/h5-7,12H,1-4H3,(H,16,17) |
InChI Key |
FGVBDJCTYYQSPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=C(C=C1)OC(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.